L-Phenylalanine-13C9,d8,15N

Isotopic Purity Internal Standard LC-MS/MS

L-Phenylalanine-13C9,d8,15N (CAS 1994331-22-4) is a uniformly labeled stable isotope analog of the essential amino acid L-phenylalanine, incorporating 13C at all nine carbon positions, 15N at the amino nitrogen, and eight deuterium atoms replacing non‑exchangeable hydrogens on the aromatic ring and the α/β‑carbons. With a nominal molecular mass increase of +18 Da relative to unlabeled L‑phenylalanine (M+18) , this compound is specifically engineered as an internal standard (IS) for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) and as a tracer for nuclear magnetic resonance (NMR) studies.

Molecular Formula C9H11NO2
Molecular Weight 183.166 g/mol
Cat. No. B12058818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine-13C9,d8,15N
Molecular FormulaC9H11NO2
Molecular Weight183.166 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D,6+1D2,7+1,8+1D,9+1,10+1
InChIKeyCOLNVLDHVKWLRT-SGKIMZMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine-13C9,d8,15N – A Multi-Isotope Labeled Amino Acid Internal Standard for Quantitative LC-MS/MS and NMR


L-Phenylalanine-13C9,d8,15N (CAS 1994331-22-4) is a uniformly labeled stable isotope analog of the essential amino acid L-phenylalanine, incorporating 13C at all nine carbon positions, 15N at the amino nitrogen, and eight deuterium atoms replacing non‑exchangeable hydrogens on the aromatic ring and the α/β‑carbons . With a nominal molecular mass increase of +18 Da relative to unlabeled L‑phenylalanine (M+18) , this compound is specifically engineered as an internal standard (IS) for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) and as a tracer for nuclear magnetic resonance (NMR) studies . Its high isotopic enrichment (≥99 atom % 13C, ≥98 atom % 15N, ≥98 atom % D) enables precise correction for matrix effects, ionization suppression, and sample‑handling variability in quantitative bioanalysis [1].

Isotope dilution MS internal standard for quantitative bioanalysis
Multi‑isotope (13C,15N,2H) tracer for advanced NMR studies
Corrects matrix effects and ionization variability in complex matrices

Why L-Phenylalanine-13C9,d8,15N Cannot Be Replaced by Simpler Labeled Analogs in Rigorous Quantitative Workflows


The analytical performance of a stable isotope‑labeled internal standard is dictated by its isotopic enrichment, the number and type of labels, and the resulting mass shift relative to the natural analyte . Simpler analogs—such as L‑phenylalanine‑13C6 (only ring‑13C), L‑phenylalanine‑15N (only nitrogen‑15), or L‑phenylalanine‑d8 (only deuterium)—may provide insufficient mass separation from the unlabeled analyte, leading to cross‑talk, inaccurate peak integration, and compromised assay precision [1]. In LC‑MS/MS, a mass difference of at least +3 Da is recommended to avoid isotopic overlap; L‑Phenylalanine‑13C9,d8,15N provides a definitive +18 Da shift [2]. Furthermore, partial labeling fails to eliminate matrix effects uniformly across all fragmentation transitions, whereas uniformly labeled (U‑13C, U‑15N) and fully deuterated standards correct for both chromatographic and ionization variability with maximal fidelity [3].

!
Simpler labeled analogs (e.g., 13C6, D5) provide a smaller mass shift and may lead to isotopic cross‑talk, compromising peak integration and assay precision.
!
Partial labeling may not uniformly correct ionization variability across all monitored MRM transitions, limiting reliable quantification in challenging matrices.
!
Lower deuterium enrichment (e.g., 95–98%) introduces a higher fraction of unlabeled molecules, potentially biasing isotope dilution calculations and reducing accuracy.

Quantitative Differentiation of L-Phenylalanine-13C9,d8,15N Against In‑Class Analogs: A Procurement‑Focused Evidence Summary


Isotopic Enrichment: ≥99 atom % 13C, ≥98 atom % 15N, ≥98 atom % D vs. Common Alternatives

The target compound achieves isotopic enrichments of ≥99 atom % 13C, ≥98 atom % 15N, and ≥98 atom % D . In contrast, many commercial L‑phenylalanine‑13C6 standards are supplied at only 99 atom % 13C on the labeled carbons, leaving the remaining three carbons and nitrogen at natural abundance, while L‑phenylalanine‑d8 products often contain lower deuterium enrichment (95–98 atom %) . The uniformly high enrichment across all three labels minimizes the contribution of unlabeled or partially labeled molecules to the internal standard peak area, thereby reducing the risk of over‑ or under‑correction in isotope dilution calculations [1].

Isotopic Enrichment
Cross‑study comparable
≥99% 13C
≥98% 15N
≥98% D
vs
13C6: ring‑only 99%
D8: 95–98% D
+1–3 pp in 15N and D enrichment; complete 13C coverage
Higher enrichment lowers background interference in IDMS assays.
Vendor‑certified isotopic enrichment (Sigma‑Aldrich, CIL).
Isotopic Purity Internal Standard LC-MS/MS

Mass Shift Superiority: +18 Da Clear Separation vs. Inadequate +6 or +10 Da

The compound’s combined labeling results in a nominal mass increase of 18 Da relative to unlabeled L‑phenylalanine (m/z 166 → 184) . This large mass shift eliminates any overlap with the natural isotopic envelope of the analyte, even in high‑resolution MS [1]. By comparison, L‑phenylalanine‑13C6 (ring‑only) yields only a +6 Da shift, which can still suffer from isotopic cross‑talk due to the remaining 13C natural abundance contributions from the side‑chain carbons . Similarly, L‑phenylalanine‑15N,d8 provides a +9 Da shift, but the absence of 13C labels limits its utility in multiple‑reaction monitoring (MRM) where a specific 13C‑containing fragment is required .

Mass Shift
Direct head‑to‑head comparison
+18 Da (m/z 166→184)
vs
13C6: +6 Da
15N,d8: +9 Da
+12 Da over 13C6; +9 Da over 15N,d8
Prevents isotopic overlap for reliable MRM quantification.
Mass shift confirmed by molecular formula.
Mass Shift MRM Transition LC‑MS/MS

Multi‑Isotope Labeling for Independent NMR and MS Detection

The simultaneous presence of 13C, 15N, and 2H labels enables orthogonal detection by both NMR and MS from a single experiment [1]. Uniform 13C/15N labeling increases the sensitivity of heteronuclear NMR experiments (e.g., HSQC, TROSY) by up to 100‑fold compared to natural abundance, while deuterium incorporation simplifies spectra and reduces relaxation losses [2]. In contrast, single‑label compounds such as L‑phenylalanine‑13C9 lack the 15N nucleus required for 1H‑15N correlation experiments, and L‑phenylalanine‑d8 alone provides no 13C for carbon‑detected NMR .

Multi‑Isotope Detection
Class‑level inference
13C (9 pos.)
15N (1 pos.)
2H (8 pos.)
vs
13C9: only 13C
15N: only 15N
Two additional NMR‑active isotopes (15N and 2H)
Supports single‑sample dual‑mode NMR/MS workflow.
Heteronuclear NMR spectroscopy context.
NMR SAIL Protein Structure Metabolic Flux

Deuterium Retention and Isotopic Stability in Biological Matrices

The deuterium atoms in L‑Phenylalanine‑13C9,d8,15N are located on non‑exchangeable positions (aromatic ring and α/β‑carbons) , ensuring that the label remains stable under physiological pH and during typical sample preparation (e.g., protein precipitation, SPE) [1]. In contrast, L‑phenylalanine‑d5 (ring‑d5 only) suffers from partial deuterium loss via keto‑enol tautomerization under alkaline conditions, leading to a 2–5% reduction in measured enrichment after 24 h [2]. The full D8 labeling pattern eliminates this variable, providing a stable mass signature for long‑term in vivo kinetic studies [3].

Deuterium Stability
Cross‑study comparable
Stable (non‑exchangeable D)
vs
D5‑Phe: 2–5% loss after 24 h
≥2‑fold improvement in label stability
Supports label stability in long‑term kinetic studies.
Incubation in PBS (pH 7.4, 37 °C).
Deuterium Exchange Metabolic Stability In Vivo Tracer

Where L-Phenylalanine-13C9,d8,15N Delivers Demonstrable Advantage Over Simpler Analogs: Three High‑Value Application Scenarios


Reference Measurement Procedures for Newborn Screening (PKU)

In clinical laboratories developing reference methods for phenylketonuria (PKU) diagnosis, the use of L‑Phenylalanine‑13C9,d8,15N as an internal standard in isotope dilution LC‑MS/MS provides the highest level of metrological traceability [1]. The +18 Da mass shift and multi‑isotope enrichment ensure that the standard's signal is completely resolved from both the analyte and any potential matrix interferences, enabling expanded uncertainties as low as 1.2% (95% confidence) [2]. Simpler standards (e.g., D5‑phenylalanine) yield wider uncertainties due to isotopic overlap and are not recommended for reference method development [3].

Simultaneous LC‑MS/MS and NMR‑Based Metabolic Flux Analysis

For researchers conducting parallel stable‑isotope‑resolved metabolomics (SIRM) by both MS and NMR, this multi‑labeled phenylalanine serves as a universal internal standard and tracer [1]. Its uniform 13C and 15N labels provide the sensitivity required for 2D 1H‑13C HSQC and 1H‑15N HSQC experiments, while the full deuteration reduces spectral crowding in the aromatic region [2]. Single‑label compounds cannot support this dual‑mode workflow, forcing users to purchase and validate two separate standards—a practice that increases cost and introduces inter‑batch variability [3].

Absolute Quantification of Phenylalanine in Complex Biological Matrices (Plasma, Tissue)

In pharmacokinetic and metabolomic studies where matrix effects are severe, the use of a uniformly labeled (U‑13C, U‑15N) and fully deuterated internal standard is essential for accurate correction of ionization suppression/enhancement [1]. L‑Phenylalanine‑13C9,d8,15N co‑elutes exactly with the natural analyte, yet its distinct mass and fragmentation pattern allow for reliable multiple‑reaction monitoring (MRM) without cross‑talk [2]. Partial‑label analogs (e.g., 13C6‑phenylalanine) may not fully correct for matrix effects across all transitions, leading to biased quantification and failed method validation [3].

Application
Selection Property
Validation Focus
PKU newborn screening reference method research
High isotopic enrichment and definitive mass shift
Method traceability and measurement uncertainty review
Dual‑mode MS/NMR metabolic flux research
Uniform 13C,15N,2H labeling
Single‑sample orthogonal detection workflow validation
Quantification in research plasma/tissue matrices
Full deuteration and uniform labeling
Matrix‑effect correction and MRM specificity assessment
Quote Request

Request a Quote for L-Phenylalanine-13C9,d8,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.